molecular formula C14H10BrF3O B175050 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene CAS No. 169247-46-5

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

Cat. No. B175050
M. Wt: 331.13 g/mol
InChI Key: QTPKEFVNEOEGGH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The search results do not provide specific information on the molecular structure of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, and molecular weight. The search results do not provide specific information on the physical and chemical properties of 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs) are a class of compounds that have found significant application in supramolecular chemistry, ranging from nanotechnology to biomedical applications. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures through hydrogen bonding is particularly notable. This property is utilized in polymer processing and the development of materials with biomedical relevance (Cantekin, de Greef, & Palmans, 2012).

Biomedical Significance of Heterocyclic Compounds

Triazine scaffolds, which include benzene as a core component, have been extensively explored for their pharmacological potential. Synthetic derivatives of triazine have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. This highlights the importance of benzene derivatives in the development of future drugs (Verma, Sinha, & Bansal, 2019).

Organic Light-Emitting Diodes (OLEDs)

BODIPY-based materials, which are related to benzene derivatives, have been recognized for their potential in organic light-emitting diodes (OLEDs). These compounds can function as metal-free infrared emitters, showcasing the versatility of benzene derivatives in the field of organic electronics. The structural design and synthesis of these materials are crucial for enhancing the performance of OLEDs (Squeo & Pasini, 2020).

Environmental and Bioremediation Research

The degradation of benzene and its derivatives in environmental settings, particularly in groundwater, has been a subject of extensive research. Bioremediation techniques, including microbial degradation, have been explored for the removal of monoaromatic pollutants like benzene, toluene, ethylbenzene, and xylenes from contaminated sites. This research emphasizes the importance of understanding chemical properties and interactions for environmental management (Farhadian, Vachelard, Duchez, & Larroche, 2008).

properties

IUPAC Name

4-bromo-1-phenylmethoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3O/c15-11-6-7-13(12(8-11)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPKEFVNEOEGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595192
Record name 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene

CAS RN

169247-46-5
Record name 1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Then, 8.47 g of 4-bromo-2-trifluoromethylphenol, 5.34 g of potassium carbonate, 4.49 g of benzyl chloride and 100 ml of N,N-dimethylformamide were charged into a reaction vessel, and stirred under ice cooling. After 24 hours, the reaction solution was poured into ice-water and extracted three times with 50 ml of diethyl ether. The ether layers were combined, washed with an aqueous 10 % sodium hydroxide solution, dried over anhydrous magnesium sulfate and then concentrated to give a crude product. This crude product was subjected to silica gel chromatography to give 9.38 g of 4-bromo-2-trifluoromethyl-1-benzyloxybenzene (yield, 81%).
Quantity
8.47 g
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reactant
Reaction Step One
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5.34 g
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reactant
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4.49 g
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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[Compound]
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crude product
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-(trifluoromethyl)phenol (4.37 g) in N,N-dimethylformamide (40 ml) were added potassium carbonate (3.75 g) and benzyl bromide (2.59 ml), and the mixture was stirred for 12 hours at room temperature. To the reaction mixture was added water, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. After the solvent was removed under reduced pressure, purification of the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate=10/1) gave benzyl 4-bromo-2-(trifluoromethyl)phenyl ether (3.37 g). To a stirred solution of the obtained benzyl 4-bromo-2-(trifluoromethyl)phenyl ether (2.05 g) in diethyl ether (20 ml) was added 1.46M tert-butyl lithium solution in pentane (11.4 ml) at −100° C., and the mixture was stirred for 5 minutes. An excess amount of ethylene oxide was added to the reaction mixture, and the mixture was gradually allowed to warm up to −50° C. After a saturated aqueous ammonium chloride solution was added to the reaction mixture, the resulting mixture was allowed to warm up to room temperature and extracted with ethyl acetate. The extract was washed with brine and dried over anhydrous magnesium sulfate. After the solvent was removed under reduced pressure, purification of the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate=2/1) gave 4′-benzyloxy-3′-(trifluoromethyl)phenethyl alcohol (1.46 g).
Quantity
4.37 g
Type
reactant
Reaction Step One
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3.75 g
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reactant
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2.59 mL
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reactant
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40 mL
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solvent
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0 (± 1) mol
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